
Boc-D-Phe(4-I)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with an iodine atom at the para position. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus. This protection is crucial for its use in peptide synthesis, as it prevents unwanted reactions at the amino group during the coupling process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-I)-OH typically involves the iodination of Boc-D-phenylalanine. The process begins with the protection of the amino group of D-phenylalanine using a tert-butyloxycarbonyl (Boc) group. The iodination is then carried out using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-D-Phe(4-I)-OH undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products:
Oxidation: Iodate derivatives.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Halogen-substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-Phe(4-I)-OH is widely used in peptide synthesis as a building block for the preparation of iodinated peptides. These peptides are valuable in studying protein-protein interactions and enzyme-substrate binding .
Biology: In biological research, iodinated peptides synthesized from this compound are used as probes in imaging studies. The iodine atom serves as a radiolabel for tracking the distribution and localization of peptides in biological systems .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The iodinated peptides exhibit enhanced binding affinity and specificity towards their targets, making them potential candidates for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it a preferred choice for industrial peptide synthesis .
Wirkmechanismus
The mechanism of action of Boc-D-Phe(4-I)-OH primarily involves its role as a building block in peptide synthesis. The iodine atom in the para position of the phenyl ring enhances the compound’s reactivity and binding affinity. In biological systems, iodinated peptides derived from this compound interact with specific molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Boc-D-Phe-OH: The non-iodinated version of Boc-D-Phe(4-I)-OH.
Boc-D-Phe(4-F)-OH: The fluorinated analog of this compound.
Boc-D-Phe(4-Cl)-OH: The chlorinated analog of this compound.
Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its non-iodinated and halogenated analogs, this compound exhibits higher reactivity and binding affinity. The iodine atom also enhances the compound’s radiolabeling potential, making it valuable in imaging studies .
Eigenschaften
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
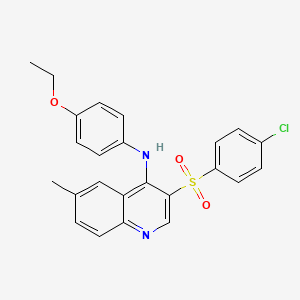

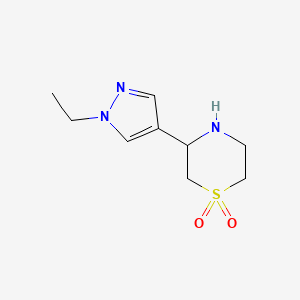
![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)
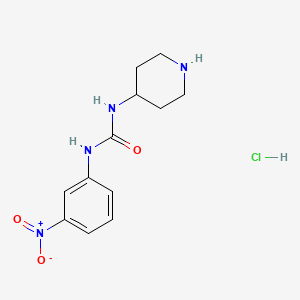
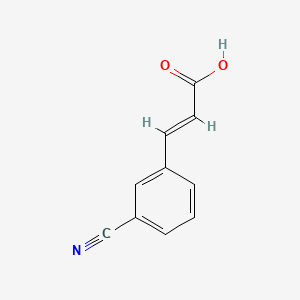
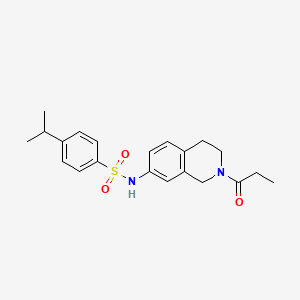
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)
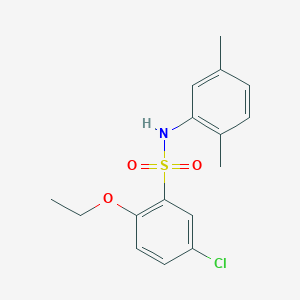
![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2660076.png)

![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)
